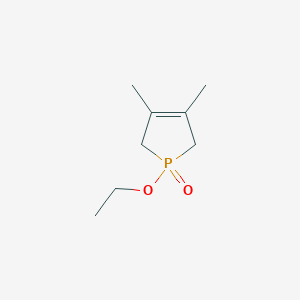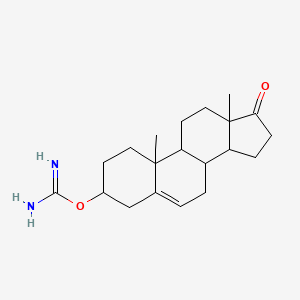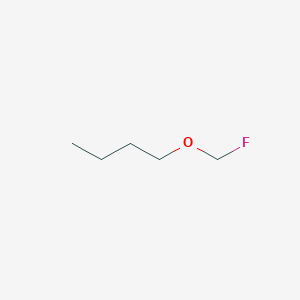![molecular formula C16H10S B14749500 Phenanthro[2,1-b]thiophene CAS No. 219-25-0](/img/structure/B14749500.png)
Phenanthro[2,1-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthro[2,1-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[2,1-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings, scaled up for industrial applications.
化学反応の分析
Types of Reactions: Phenanthro[2,1-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted this compound compounds .
科学的研究の応用
Phenanthro[2,1-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is utilized in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its excellent electronic properties
作用機序
The mechanism by which phenanthro[2,1-b]thiophene exerts its effects is primarily through its interaction with molecular targets in electronic applications. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in organic electronic devices. In biological systems, its mechanism of action involves interactions with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .
類似化合物との比較
Phenanthro[2,1-b]thiophene can be compared with other similar compounds such as:
Phenanthro[1,2-b]thiophene: Another isomer with a different fusion pattern of the thiophene ring.
Phenanthro[2,1-b7,8-b’]dithiophene: A derivative with two thiophene rings fused to the phenanthrene core.
Benzophenanthrothiophenes: Compounds with additional benzene rings fused to the phenanthrene-thiophene structure
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties compared to its isomers and derivatives. This uniqueness makes it particularly valuable in the development of high-performance organic semiconductors and other advanced materials .
特性
CAS番号 |
219-25-0 |
|---|---|
分子式 |
C16H10S |
分子量 |
234.3 g/mol |
IUPAC名 |
naphtho[2,1-e][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-12-11(3-1)5-6-14-13(12)7-8-16-15(14)9-10-17-16/h1-10H |
InChIキー |
WYAKNOROQVZSDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)

![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
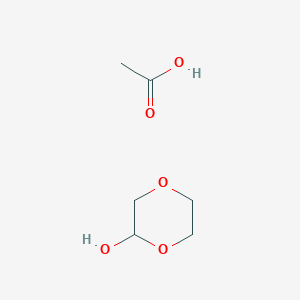

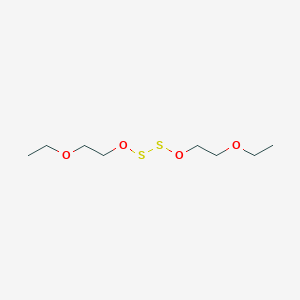
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)

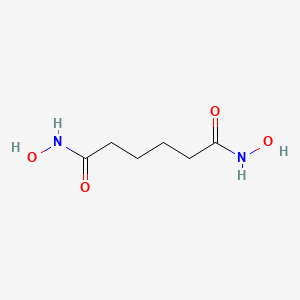
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
